![molecular formula C16H18NO2P B12885177 Methyl [ethyl(diphenyl)-lambda~5~-phosphanylidene]carbamate CAS No. 127802-82-8](/img/structure/B12885177.png)
Methyl [ethyl(diphenyl)-lambda~5~-phosphanylidene]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (ethyldiphenylphosphoranylidene)carbamate is a chemical compound with the molecular formula C16H18NO2P It is known for its unique structure, which includes a carbamate group and a phosphoranylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (ethyldiphenylphosphoranylidene)carbamate typically involves the reaction of ethyldiphenylphosphine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Ethyldiphenylphosphine} + \text{Methyl isocyanate} \rightarrow \text{Methyl (ethyldiphenylphosphoranylidene)carbamate} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
Industrial production of Methyl (ethyldiphenylphosphoranylidene)carbamate may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Common industrial methods include the use of automated reactors and precise control of reaction parameters to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (ethyldiphenylphosphoranylidene)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of different phosphine derivatives.
Substitution: The carbamate group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various carbamate derivatives.
Applications De Recherche Scientifique
Methyl (ethyldiphenylphosphoranylidene)carbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl (ethyldiphenylphosphoranylidene)carbamate involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The phosphoranylidene moiety can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (diphenylphosphoranylidene)carbamate
- Ethyl (diphenylphosphoranylidene)carbamate
- Phenyl (diphenylphosphoranylidene)carbamate
Uniqueness
Methyl (ethyldiphenylphosphoranylidene)carbamate is unique due to the presence of both ethyl and diphenyl groups attached to the phosphoranylidene moiety. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
127802-82-8 |
|---|---|
Formule moléculaire |
C16H18NO2P |
Poids moléculaire |
287.29 g/mol |
Nom IUPAC |
methyl N-[ethyl(diphenyl)-λ5-phosphanylidene]carbamate |
InChI |
InChI=1S/C16H18NO2P/c1-3-20(17-16(18)19-2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,3H2,1-2H3 |
Clé InChI |
UWFXZKGGBRQZHF-UHFFFAOYSA-N |
SMILES canonique |
CCP(=NC(=O)OC)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-(Butylamino)phenyl]quinoline-5,8-dione](/img/structure/B12885104.png)
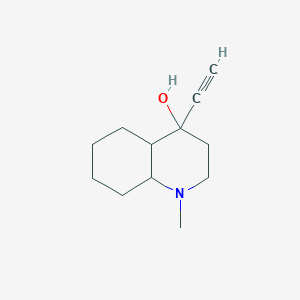
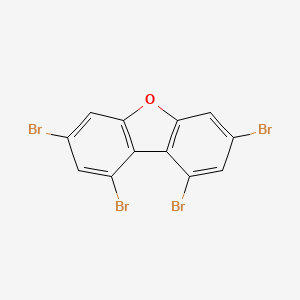
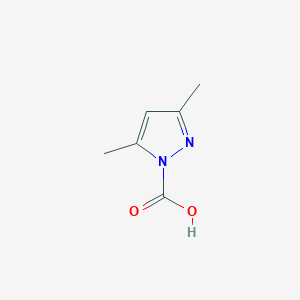
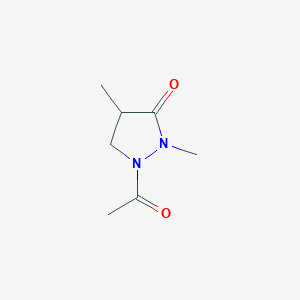
![4-(Difluoromethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885119.png)
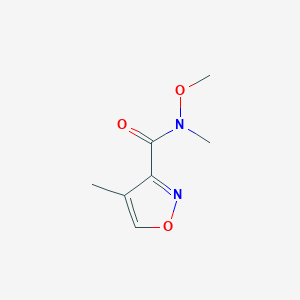


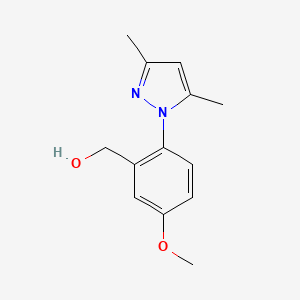
![1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan](/img/structure/B12885153.png)


![(R)-2-(2,6-Dibromo-4-(6-bromonaphtho[2,3-b]benzofuran-11-yl)phenoxy)-3-phenylpropanoic acid](/img/structure/B12885175.png)
